molecular formula C20H22N2O5 B2537990 10-(3,4-dimethoxyphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 899986-46-0

10-(3,4-dimethoxyphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2537990
CAS No.: 899986-46-0
M. Wt: 370.405
InChI Key: ULBHMAPNFPTUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of tricyclic heterocycles featuring an 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one core. Key structural attributes include:

  • Substituents: A 3,4-dimethoxyphenyl group at position 10, a methoxy group at position 6, and a methyl group at position 7.
  • Synthetic Relevance: While direct synthesis details are absent in the provided evidence, analogous compounds (e.g., pyrimidinones) are synthesized via one-pot condensation reactions involving aldehydes, ketones, and urea derivatives .

Properties

IUPAC Name

10-(3,4-dimethoxyphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-20-11-14(13-6-5-7-16(25-3)18(13)27-20)21-19(23)22(20)12-8-9-15(24-2)17(10-12)26-4/h5-10,14H,11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBHMAPNFPTUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=O)N2C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,4-dimethoxyphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Functional group modifications: Additional functional groups can be introduced or modified through various organic reactions, such as oxidation or reduction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

10-(3,4-Dimethoxyphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

10-(3,4-Dimethoxyphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 10-(3,4-dimethoxyphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and implications:

Compound Name Substituents (Position) Heteroatoms Key Structural Features Potential Biological Implications
Target Compound 3,4-dimethoxyphenyl (C10), methoxy (C6), methyl (C9) O (oxa), N (diaza) Electron-rich aromatic system; lipophilic methoxy groups Likely enhanced membrane permeability
10-(2,5-Difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one 2,5-difluorophenyl (C10) O (oxa), N (diaza) Electron-withdrawing fluorine substituents; increased electronegativity Potential reactivity in electrophilic environments
9-Phenyl-8-oxa-10,12-diaza-tricyclo[7.3.1.0²,⁷]trideca-2(7),3,5-trien-11-one Phenyl (C9) O (oxa), N (diaza) No methoxy/methyl groups; simpler substitution pattern Reduced steric hindrance; possible metabolic stability
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one 4-methoxyphenyl (C9) S (dithia), N (aza) Sulfur atoms replace oxygen; altered electron density and ring strain Enhanced thiol-mediated binding or redox activity

Electronic and Steric Effects

  • Target Compound vs. 2,5-Difluorophenyl Analog : The 3,4-dimethoxyphenyl group in the target compound donates electrons via methoxy groups, contrasting with the electron-withdrawing fluorines in the difluorophenyl analog. This difference may affect binding affinity in biological systems (e.g., enzyme active sites) and solubility profiles .

Biological Activity

The compound 10-(3,4-dimethoxyphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₁₉N₂O₃ with an approximate molecular weight of 315.35 g/mol. The structure includes a bicyclic system characterized by nitrogen and oxygen heteroatoms which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of 10-(3,4-dimethoxyphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multi-step organic reactions. Key synthetic routes include:

  • Condensation Reactions : Utilizing salicylaldehyde and acetylacetone as starting materials.
  • Cyclization Processes : Formation of the tricyclic core through intramolecular reactions.
  • Methoxylation : Introduction of methoxy groups under controlled conditions.

Anticancer Properties

Recent studies indicate that derivatives of diazatricyclic compounds exhibit significant anticancer activity. For instance:

  • In vitro Studies : Compounds similar to 10-(3,4-dimethoxyphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca have shown promising results against various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values in the low micromolar range .
CompoundCell LineIC50 (μM)
10-(3,4-dimethoxyphenyl)-6-methoxy...A5490.05
DoxorubicinA5490.04

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Binding to specific enzymes involved in cancer cell proliferation.
  • Radical Scavenging Activity : Exhibiting antioxidant properties that may protect normal cells from oxidative stress .

Case Studies

  • Study on Antioxidant Activity : A study evaluated the DPPH radical-scavenging activity of similar compounds and found moderate activity compared to standard antioxidants like ascorbic acid .
  • Clinical Relevance : In a preclinical study involving animal models, administration of the compound resulted in reduced tumor growth rates when compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.